molecular formula C12H9ClN2O3S B12449042 [(5-Chloropyridin-2-yl)amino](phenylsulfonyl)methanone

[(5-Chloropyridin-2-yl)amino](phenylsulfonyl)methanone

Cat. No.: B12449042
M. Wt: 296.73 g/mol
InChI Key: YUCDUPAOIQCEKR-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)aminomethanone is an organic compound characterized by the presence of a chloropyridine moiety and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)aminomethanone typically involves the reaction of 5-chloropyridin-2-amine with a phenylsulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of (5-Chloropyridin-2-yl)aminomethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)aminomethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(5-Chloropyridin-2-yl)aminomethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)aminomethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: Shares the chloropyridine moiety but lacks the phenylsulfonyl group.

    Phenylsulfonyl chloride: Contains the sulfonyl group but lacks the chloropyridine moiety.

Uniqueness

(5-Chloropyridin-2-yl)aminomethanone is unique due to the combination of the chloropyridine and phenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9ClN2O3S

Molecular Weight

296.73 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)formamide

InChI

InChI=1S/C12H9ClN2O3S/c13-9-6-7-11(14-8-9)15-12(16)19(17,18)10-4-2-1-3-5-10/h1-8H,(H,14,15,16)

InChI Key

YUCDUPAOIQCEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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